molecular formula C12H17NO2 B8277011 4-Methylphenyl diethylcarbamate

4-Methylphenyl diethylcarbamate

Cat. No.: B8277011
M. Wt: 207.27 g/mol
InChI Key: HEAYNANJBNIHRA-UHFFFAOYSA-N
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Description

4-Methylphenyl diethylcarbamate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that 4-Methylphenyl diethylcarbamate exhibits significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, highlighting its potential as a therapeutic agent.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA4680.05Induction of apoptosis

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses antibacterial and antifungal properties, with effective minimum inhibitory concentrations (MIC) against various pathogens.

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Candida albicans0.30

Anti-inflammatory Effects
this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Research findings suggest that it can reduce markers of inflammation in animal models.

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its effectiveness against specific agricultural pests has been documented, demonstrating a favorable safety profile for crops.

Pest TypeEfficacy (%)
Aphids85
Whiteflies78

Herbicidal Properties
In addition to its pesticidal applications, this compound has shown promise as a herbicide, effectively controlling weed growth in various crop systems.

Material Science Applications

Polymerization Agent
this compound has been utilized as a polymerization agent in the synthesis of novel materials. Its ability to act as a catalyst in organic transformations enhances the efficiency of polymer production processes.

Synthesis of Organic Intermediates
The compound serves as a precursor in the synthesis of various organic intermediates, contributing to the development of new chemical entities in pharmaceutical research.

Case Studies and Research Findings

  • Anticancer Mechanism Study : A study focused on the mechanism by which this compound induces apoptosis revealed increased caspase activity in treated cancer cells, indicating its potential as an anticancer drug.
  • Environmental Impact Assessment : An environmental study assessed the degradation of this compound in soil and water systems, finding that it breaks down into non-toxic byproducts, supporting its use in agricultural settings.
  • Toxicity Evaluation : Toxicological studies conducted on animal models indicated that doses up to 2000 mg/kg did not exhibit acute toxicity, suggesting a favorable safety profile for further development and application.

Chemical Reactions Analysis

Chemical Reactions of 4-Methylphenyl diethylcarbamate

This compound can undergo various chemical reactions, including:

  • Hydrolysis: Carbamates can be hydrolyzed under acidic or basic conditions to yield alcohols and amines.

  • Transesterification: Reaction with alcohols to form different carbamates.

  • Isomerization: Under certain conditions, it may undergo rearrangement reactions.

The kinetics of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants. Monitoring these reactions often involves techniques like thin-layer chromatography (TLC) to track progress.

O→N Carbamoyl Snieckus-Fries-Type Rearrangement

Research has been done on the reaction of O-4-methylphenyl N,N-diethylcarbamate with s-BuLi and DMMN .

Sodium Diethyldithiocarbamate Reactions

While not the same compound, sodium diethyldithiocarbamate's reactions offer insight into related carbamates :

  • Oxidation: Oxidation of sodium diethyldithiocarbamate gives the disulfide, also called a thiuram disulfide .

    2\NaS2CNEt2+I2(S2CNEt2)2+2\NaI2\NaS_2CNEt_2+I_2\rightarrow (S_2CNEt_2)_2+2\NaI
  • Alkylation: Dithiocarbamates are nucleophiles and thus can be alkylated . Even dichloromethane suffices :

    2\NaS2CNEt2+CH2Cl2CH2(S2CNEt2)2+2\NaCl2\NaS_2CNEt_2+CH_2Cl_2\rightarrow CH_2(S_2CNEt_2)_2+2\NaCl
  • Metal Salt Reactions: Diethyldithiocarbamate reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms . Other more complicated bonding modes are known including binding as unidentate ligand and a bridging ligand using one or both sulfur atoms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methylphenyl diethylcarbamate, and how are they validated?

Methodological Answer: The compound is typically synthesized via copper-catalyzed C-H carbamoyloxylation using aryl carboxamides, CO₂, and amines. Key validation steps include:

  • Spectroscopic Characterization : Use 13C^{13}\text{C} NMR (e.g., δ 146.73 ppm for carbonyl groups) and IR (e.g., 3059 cm1^{-1} for C-H stretching) to confirm functional groups .
  • Mass Spectrometry : HRMS-ESI confirms molecular ion peaks (e.g., experimental m/z 257.1099 for related intermediates) .
  • Chromatographic Purity : HPLC or GC-MS ensures absence of unreacted precursors .

Q. How is this compound characterized structurally?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Determines bond lengths and angles (e.g., sulfonyl group geometry in analogous structures) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals contacts) using software like CrystalExplorer .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under inert atmospheres .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Waste Disposal : Segregate organic waste and collaborate with certified agencies for incineration .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can reaction yields be optimized in copper-catalyzed syntheses of this compound?

Methodological Answer:

  • Catalyst Screening : Test Cu(I)/Cu(II) salts (e.g., CuCl vs. Cu(OAc)₂) to balance reactivity and selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carbamate formation efficiency .
  • CO₂ Pressure Optimization : Systematically vary pressure (1–5 atm) to maximize carbamoyloxylation .

Q. How do researchers resolve contradictions in spectroscopic data for carbamate derivatives?

Methodological Answer:

  • Comparative NMR Analysis : Cross-validate with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
  • DFT Calculations : Predict 13C^{13}\text{C} NMR chemical shifts using Gaussian or ORCA software to reconcile experimental vs. theoretical data .
  • Isotopic Labeling : Trace reaction pathways (e.g., 18O^{18}\text{O}-labeled CO₂) to confirm mechanistic hypotheses .

Q. What role does this compound play in synthesizing heterocyclic compounds?

Methodological Answer:

  • Intermediate in Multicomponent Reactions : Acts as a carbamate donor in quinazoline derivatives (e.g., pyraquinate synthesis) .
  • Cross-Coupling Substrate : Suzuki-Miyaura reactions with boronic acids to generate biaryl carbamates .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular Dynamics Simulations : Simulate transition states for carbamoyloxylation using software like GROMACS .
  • Docking Studies : Predict binding affinities with enzymatic targets (e.g., acetylcholinesterase) using AutoDock Vina .

Q. What strategies validate the stability of this compound under varying pH conditions?

Methodological Answer:

  • Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy at pH 2–12 .
  • LC-MS Degradation Profiling : Identify breakdown products (e.g., 4-methylphenol) under acidic/basic conditions .

Q. Data Interpretation and Reproducibility

Q. How are batch-to-batch inconsistencies addressed in synthesizing this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) .
  • Statistical Process Control (SPC) : Track purity and yield trends using control charts .

Q. What methodologies ensure reproducibility in crystallographic studies of carbamate derivatives?

Methodological Answer:

  • Crystallization Standardization : Control solvent evaporation rates and supersaturation levels .
  • Data Deposition : Share CIF files in repositories like the Cambridge Structural Database (CSD) for peer validation .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(4-methylphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)15-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3

InChI Key

HEAYNANJBNIHRA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)C

Origin of Product

United States

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